molecular formula C8H8BN3O2 B14854181 3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid

3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid

Cat. No.: B14854181
M. Wt: 188.98 g/mol
InChI Key: XOTFGVFHKWJXGT-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that features a triazole ring attached to a phenylboronic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, materials science, and catalysis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:

    Preparation of the Azide Precursor: The azide precursor is synthesized by reacting an appropriate halogenated phenylboronic acid with sodium azide.

    CuAAC Reaction: The azide precursor is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of “click” chemistry and CuAAC reactions are widely used in industrial settings for the large-scale synthesis of triazole-containing compounds. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in CuAAC reactions to form the triazole ring.

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Coordination Complexes: Formed through complexation with metal ions.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is primarily based on its ability to form stable coordination complexes with metal ions and its participation in click chemistry reactions. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal centers . These interactions can modulate the activity of enzymes and proteins, making the compound useful in biochemical research and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is unique due to its specific attachment of the triazole ring to the phenylboronic acid moiety, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and form stable coordination complexes makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

[3-(triazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6,13-14H

InChI Key

XOTFGVFHKWJXGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2C=CN=N2)(O)O

Origin of Product

United States

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